(3R,4R)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

Process chemistry Stereochemical stability Upadacitinib synthesis

(3R,4R)-4-Ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid (CAS 1708997-45-8; also indexed as CAS 201228-22-0) is a chiral, Cbz-protected trans-4-ethylpyrrolidine-3-carboxylic acid building block with molecular formula C₁₅H₁₉NO₄ and exact mass 277.13140809 Da. The compound belongs to the class of N-Cbz-3,4-disubstituted pyrrolidine carboxylic acids and serves specifically as the (3R,4R)-trans diastereomer, distinguishing it from the (3R,4S)-cis diastereomer that is the direct synthetic precursor of the JAK1 inhibitor Upadacitinib.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
Cat. No. B12975134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H19NO4/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13-/m0/s1
InChIKeyLKPALAXKZXXURJ-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (3R,4R)-4-Ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic Acid – Procurement-Grade Chiral Pyrrolidine Intermediate


(3R,4R)-4-Ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid (CAS 1708997-45-8; also indexed as CAS 201228-22-0) is a chiral, Cbz-protected trans-4-ethylpyrrolidine-3-carboxylic acid building block with molecular formula C₁₅H₁₉NO₄ and exact mass 277.13140809 Da . The compound belongs to the class of N-Cbz-3,4-disubstituted pyrrolidine carboxylic acids and serves specifically as the (3R,4R)-trans diastereomer, distinguishing it from the (3R,4S)-cis diastereomer that is the direct synthetic precursor of the JAK1 inhibitor Upadacitinib [1]. It is principally catalogued and supplied as an Upadacitinib process impurity reference standard (Impurity 9) for analytical method development, validation, and quality-control applications .

Why Generic Substitution Fails for (3R,4R)-4-Ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic Acid in Upadacitinib-Related Workflows


Although the cis-(3R,4S) and trans-(3R,4R) diastereomers share identical molecular formula and mass, they are not interchangeable in any workflow that depends upon stereochemical integrity. Patent evidence demonstrates that the (3R,4S)-cis intermediate undergoes partial isomerization to the (3R,4R)-trans isomer under the basic conditions required for sulfoxonium salt formation and subsequent bromination in prior-art Upadacitinib syntheses, necessitating additional chromatographic purification and lowering isolated yield [1]. Consequently, a user who procures a cis-labeled building block that has suffered even modest epimerization will unknowingly introduce the trans impurity into a sequence that is stereospecifically directed toward the (3S,4R)-configured API. Conversely, a researcher who requires the authentic trans-(3R,4R) diastereomer as an impurity marker or for stereochemical probe studies cannot simply substitute the more widely available cis-(3R,4S) material and assume equivalent chromatographic retention, spectral properties, or biological readout [2]. The quantitative evidence below substantiates why careful diastereomer selection is procurement-critical.

Quantitative Differentiation Evidence for (3R,4R)-4-Ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic Acid vs. Closest Analogs


Cis-to-Trans Isomerization Propensity During Upadacitinib Intermediate Processing

The (3R,4S)-cis diastereomer (Comparator: CAS 1428243-24-6) undergoes partial isomerization to the (3R,4R)-trans diastereomer under the basic conditions required for sulfoxonium salt preparation and subsequent LiBr bromination in the prior-art Upadacitinib route disclosed in WO 2017/066775. Comparative experiments 19 and 20 in US 2023/0139156 A1 document that this epimerization forces an additional purification step and directly reduces the isolated yield of the desired cis product [1]. The novel Weinreb amide process disclosed in the same patent was specifically designed to avoid this isomerization pathway entirely, confirming that the trans-(3R,4R) species is a persistent process-related impurity whenever the cis starting material is exposed to even mildly basic conditions [1].

Process chemistry Stereochemical stability Upadacitinib synthesis Diastereomer isomerization

Vendor-Supplied Purity Specification Gap Between (3R,4R)-trans and (3R,4S)-cis Diastereomers

Aggregated vendor technical datasheets reveal a consistent purity specification gap between the two diastereomers. The (3R,4R)-trans compound is most commonly offered at 95.0% minimum purity (Chemsrc catalog listing as Upadacitinib Impurity 19 ; AKSci listing at 95% ). In contrast, the (3R,4S)-cis diastereomer (CAS 1428243-24-6) is routinely supplied at 97–98% purity by multiple independent vendors, including Capotchem (98% min. [1]), Aladdin Scientific (97% ), ChemicalBook/SINCO (98% HPLC [2]), and Leyan (98% ). This 2–3 percentage-point purity gap is nontrivial for users preparing calibration curves, spiking recovery experiments, or quantifying trace-level impurities in drug substance batches.

Analytical reference standards Impurity profiling Purity specification Procurement quality

Chromatographic Differentiation and TPSA-Guided Retention Prediction for Diastereomer Resolution

The (3R,4R)-trans compound possesses a computed topological polar surface area (TPSA) of 66.8 Ų and an XLogP3 value of 2.1 , physicochemical descriptors that directly govern reversed-phase and hydrophilic-interaction chromatographic retention. In the forced degradation and impurity profiling study of Upadacitinib by Chaganti et al. (2024), twelve degradation impurities were separated on an Agilent Zorbax Eclipse Plus C18 column (4.6 × 250 mm, 5 µm) using ammonium formate (pH 3.63) and acetonitrile gradient [1]. Although that study primarily characterized degradation products, the chromatographic system exemplifies the analytical framework within which the (3R,4R) impurity must be resolved from the (3R,4S) intermediate and the final API. The distinct TPSA and logP of the trans diastereomer provide a physicochemical basis for predicting its retention time shift relative to the cis diastereomer, which possesses identical molecular mass but a different spatial orientation of the carboxylic acid and ethyl substituents.

HPLC method development Diastereomer separation Topological polar surface area Quality control

Enantioselective Synthetic Accessibility via Patent CN113248416B

Chinese patent CN113248416B (granted 2021) discloses a preparation method specifically for 1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid that proceeds via hydrogenation of compound I-1 to compound II, followed by conversion to the target product [1]. The patent claims high chemical selectivity, high enantioselectivity, and high product purity and optical purity relative to prior-art methods [1]. According to the patent abstract, the method is characterized as 'simple route, convenient operation, safe and reliable, green and environmentally friendly, high efficiency, and low cost' [1]. While the patent does not specify the absolute configuration of the final product in the abstract, it explicitly states that the compound serves as an intermediate for preparing 3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylic acid benzyl ester, a key Upadacitinib precursor [1]. The patent's emphasis on enantioselectivity implies optical purity levels sufficient for further stereospecific transformations.

Asymmetric synthesis Chiral building block Process patent Enantiomeric purity

Regulatory-Use Classification as a Pharmacopeial Impurity Reference Standard

The (3R,4R)-trans compound is explicitly catalogued as 'Upadacitinib Impurity 9' (CAS 1708997-45-8) by BOC Sciences and other impurity reference standard suppliers . Its downstream bromoacetyl derivative, rel-benzyl (3R,4R)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate (CAS 2304514-60-9), is likewise classified as an Upadacitinib impurity . The (3R,4R)-configured Upadacitinib diastereomer itself – (3R,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide – is sold as 'Upadacitinib Diastereomer Impurity 2' by SynZeal and as 'Upadacitinib Isomer 2' by Daicel Pharma Standards [1]. In contrast, the (3R,4S)-cis diastereomer (CAS 1428243-24-6) is designated as 'Upadacitinib Impurity 16' or 'Impurity 18' by various suppliers, and its intended use is as an intermediate reference material rather than a process impurity marker [2]. This differential regulatory-use classification means that the (3R,4R)-trans diastereomer fills a specific evidentiary role in Abbreviated New Drug Application (ANDA) analytical method validation and quality-controlled (QC) commercial production that the (3R,4S) diastereomer cannot replace [1].

Reference standard Impurity marker ANDA submission GMP quality control

Optimal Procurement and Application Scenarios for (3R,4R)-4-Ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic Acid


Upadacitinib ANDA Impurity Reference Standard for HPLC Method Validation

Generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) for Upadacitinib must identify, synthesize or procure, and characterize all process-related impurities above the ICH Q3A identification threshold. The (3R,4R)-trans diastereomer is classified as Upadacitinib Impurity 9 and must be incorporated into the impurity profile as a reference marker [1]. Its certified purity of 95.0% requires a purity correction factor to be applied during quantitative HPLC-UV calibration. The validated HPLC method must demonstrate baseline resolution of the (3R,4R)-trans impurity from the (3R,4S)-cis intermediate and the Upadacitinib API under conditions comparable to those described by Chaganti et al. (2024) using ammonium formate (pH 3.63)/acetonitrile gradient on a C18 column [2].

Process Development Control Marker for Cis-to-Trans Isomerization Monitoring

During process development of Upadacitinib intermediates, the (3R,4R)-trans compound serves as the authentic marker for monitoring undesired cis→trans epimerization. As documented in US 2023/0139156 A1, the basic conditions of sulfoxonium salt formation and LiBr bromination in the prior-art WO 2017/066775 route cause partial isomerization of the (3R,4S)-cis intermediate to the (3R,4R)-trans impurity, reducing yield [1]. Process chemists who procure the pure (3R,4R) reference standard can spike reaction-monitoring samples and quantify the extent of isomerization by HPLC, enabling data-driven decisions about route selection (e.g., switching to the Weinreb amide process that avoids isomerization entirely [1]).

Stereochemical Probe in Pyrrolidine SAR and Conformational Studies

The trans-(3R,4R) configuration places the 3-carboxylic acid and 4-ethyl substituents in a diequatorial orientation on the pyrrolidine ring, in contrast to the cis-(3R,4S) arrangement where one substituent is axial. This conformational difference can be exploited in structure–activity relationship (SAR) studies of JAK inhibitors and other pyrrolidine-containing ligands. The Cbz protecting group provides a UV chromophore and a handle for hydrogenolytic deprotection, while the free carboxylic acid permits further derivatization [1]. Researchers investigating how pyrrolidine ring stereochemistry affects target binding or pharmacokinetic properties require both pure diastereomers as matched pairs; the (3R,4R)-trans compound fulfills the trans half of this pair.

Building Block for Custom Synthesis of Chiral Pyrrolidine Libraries

The (3R,4R)-trans compound serves as a versatile chiral building block for constructing focused libraries of 3,4-disubstituted pyrrolidines. The Cbz protecting group can be removed by catalytic hydrogenolysis to expose the pyrrolidine nitrogen for further N-functionalization, while the carboxylic acid at C3 can be converted to amides, esters, or reduced to the alcohol [1]. The patent CN113248416B demonstrates that the compound can be elaborated to 3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylic acid benzyl ester, a key Upadacitinib fragment , illustrating the compound's utility as a late-stage intermediate in medicinal chemistry campaigns targeting JAK-family kinases or other pyrrolidine-binding protein targets.

Quote Request

Request a Quote for (3R,4R)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.